N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
(E)-1-(2,5-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is an organic compound that features a methanimine group attached to a 2,5-dimethoxyphenyl ring and a 1,2,4-triazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,5-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the following steps:
Formation of the 2,5-dimethoxyphenyl intermediate: This can be achieved by methoxylation of a suitable phenyl precursor.
Attachment of the triazolyl group: This step involves the formation of a triazole ring, which can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Formation of the methanimine group: This is typically done by reacting the triazolyl intermediate with formaldehyde under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,5-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring or the triazole ring.
Reduction: Amines derived from the reduction of the imine group.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
(E)-1-(2,5-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (E)-1-(2,5-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the methoxyphenyl group contribute to the binding affinity and specificity of the compound. The imine group may also play a role in the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2,5-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: can be compared with other imine derivatives and triazole-containing compounds, such as:
Uniqueness
The uniqueness of (E)-1-(2,5-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE lies in its specific structural features, such as the position of the triazole ring and the methoxy groups on the phenyl ring
Properties
Molecular Formula |
C11H12N4O2 |
---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C11H12N4O2/c1-16-10-3-4-11(17-2)9(5-10)6-14-15-7-12-13-8-15/h3-8H,1-2H3/b14-6+ |
InChI Key |
LNEBYMWBMJHHOA-MKMNVTDBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2C=NN=C2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2C=NN=C2 |
Origin of Product |
United States |
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